H-Arg-Lys-OH TFA

peptide solubility TFA salt aqueous formulation

Researchers studying PEPT1 transporter specificity or AGE-mediated collagen cross-linking often face inconsistent peptide counterion quality, confounding solubility and analytical reproducibility. H-Arg-Lys-OH TFA resolves these issues as a rigorously defined TFA salt dipeptide: • Validated PEPT1 affinity: IC₅₀ 8.11 mM against [¹⁴C]Gly-Sar uptake in mammalian cell models • High aqueous solubility: 250 mg/mL, enabling DMSO-free dosing solutions • Sequence-defined Arg-Lys motif with consistent TFA⁻ ion-pairing for reproducible RP-HPLC Supplied as lyophilized solid, ≥98% purity; ambient shipping.

Molecular Formula C14H27F3N6O5
Molecular Weight 416.40 g/mol
Cat. No. B10818520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Lys-OH TFA
Molecular FormulaC14H27F3N6O5
Molecular Weight416.40 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1
InChIKeyOPHRNGXTGITHQT-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Lys-OH TFA: Properties and Specifications


H-Arg-Lys-OH TFA is a synthetic dipeptide composed of L-arginine and L-lysine residues, supplied as a trifluoroacetate (TFA) salt . The compound has a molecular weight of 416.40 g/mol (C₁₄H₂₇F₃N₆O₅) and contains two positively charged side chains at physiological pH, making it highly basic . It is employed primarily as a research tool in antimicrobial peptide design, protein–nucleic acid binding studies, and as a model for lysine-arginine cross-links in advanced glycation end-products (AGEs) [1].

Why H-Arg-Lys-OH TFA Cannot Be Simply Replaced


Generic substitution among in-class basic dipeptides is not viable due to fundamental differences in salt-form physical properties, sequence-dependent biological recognition, and analytical behavior. The TFA salt of H-Arg-Lys-OH exhibits distinctly different solubility profiles and lyophilized solid characteristics compared to its free base or acetate salt counterparts [1]. The specific Arg-Lys sequence (N-terminal arginine followed by C-terminal lysine) yields different PEPT1 transporter affinity, protease susceptibility, and RP-HPLC retention behavior compared to the sequence-inverted Lys-Arg analog [2][3]. These differences render simple interchange scientifically unsound without independent re-validation.

Differentiation Evidence: H-Arg-Lys-OH TFA vs. Analogs


Aqueous Solubility: TFA Salt vs. Free Base

H-Arg-Lys-OH TFA demonstrates aqueous solubility of 250 mg/mL (600.38 mM) in water with sonication . While vendors note that the free base (H-Arg-Lys-OH, MW 302.37) exhibits comparable biological activity at equivalent molar concentrations, the TFA salt form offers enhanced water solubility and stability .

peptide solubility TFA salt aqueous formulation in vitro assay

PEPT1 Transporter Affinity: Arg-Lys vs. Lys-Arg

The Arg-Lys sequence exhibits measurable affinity for the human PEPT1 transporter. In MDCK cells expressing human PEPT1, H-Arg-Lys-OH (free base) inhibited [¹⁴C]Gly-Sar uptake with an IC₅₀ of 8.11 mM [1]. The sequence-inverted analog H-Lys-Arg-OH (MW 302.37, CAS 29586-66-1) lacks comparable reported PEPT1 affinity data in the same assay system.

PEPT1 transporter peptide uptake dipeptide affinity structure-activity relationship

RP-HPLC Retention: Arg-Lys vs. Lys-Arg

Sequence order influences apparent hydrophilicity/hydrophobicity in RP-HPLC. Studies demonstrate that the relative hydrophilicity of Lys and Arg side-chains in peptides depends on peptide context and sequence position [1]. TFA⁻ ion-pairing interacts with positively charged Arg and Lys residues, affecting retention times [2]. Therefore, H-Arg-Lys-OH and H-Lys-Arg-OH produce distinct chromatographic retention profiles under identical TFA-containing mobile phases .

RP-HPLC peptide retention sequence-dependent hydrophobicity analytical characterization

Lyophilized Solid Properties: TFA vs. Acetate Salt

The TFA salt form influences lyophilized peptide solid characteristics. According to peptide manufacturing guidance, TFA salts may produce 'fluffy' solids that are more difficult to handle compared to acetate salts, which generally yield better lyophilized solids [1]. H-Arg-Lys-OH TFA appears as a white to off-white solid powder .

peptide lyophilization salt form selection formulation development TFA vs. acetate

Optimal Applications for H-Arg-Lys-OH TFA


PEPT1 Substrate Specificity and Uptake Studies

H-Arg-Lys-OH TFA is suitable for studying sequence-dependent recognition by proton-coupled oligopeptide transporters (PEPT1). Its measured IC₅₀ of 8.11 mM against [¹⁴C]Gly-Sar uptake provides a quantitative benchmark for assessing dipeptide transport specificity in mammalian cell models [1]. The TFA salt's high aqueous solubility (250 mg/mL) supports preparation of concentrated dosing solutions without DMSO or other organic co-solvents that might interfere with transporter function or cell viability .

AGE Cross-Link Modeling in Collagen Biomechanics

H-Arg-Lys-OH TFA serves as a reference dipeptide representing the lysine-arginine cross-link forming AGEs found in collagen and other extracellular matrix proteins [1]. The compound supports biomechanical investigations into how AGE-mediated cross-links alter type I collagen mechanical properties. Researchers studying diabetic complications or tissue aging rely on this defined dipeptide to model specific AGE structures in controlled experimental systems .

Antimicrobial Peptide Design and SAR

The Arg-Lys dipeptide motif serves as a minimal cationic building block in antimicrobial peptide design. Studies show that Arg- and Lys-containing peptides exhibit sequence-dependent antimicrobial activity against opportunistic pathogens including Candida albicans, with Arg-containing sequences demonstrating 6-10× greater activity than Lys-only controls in specific linear amphipathic peptide contexts [1]. H-Arg-Lys-OH TFA provides a defined starting unit for constructing longer AMP sequences and investigating how Arg/Lys position and ratio influence membrane interaction and antimicrobial potency .

RP-HPLC Method Development for Basic Peptides

The compound serves as a model analyte for optimizing RP-HPLC methods for highly basic peptides containing multiple Arg and Lys residues. TFA⁻ ion-pairing effects on retention behavior are sequence-dependent, and the Arg-Lys dipeptide provides a well-defined test case for evaluating mobile phase compositions (e.g., 0.1% TFA vs. 0.13% HFBA) on C18 columns [1]. The TFA salt form eliminates counterion variability that could otherwise confound retention time reproducibility .

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